molecular formula C18H20N2O4 B2519129 4-(3-methoxybenzoyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide CAS No. 478078-91-0

4-(3-methoxybenzoyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2519129
CAS No.: 478078-91-0
M. Wt: 328.368
InChI Key: GDXCXKIVHJQRFE-UHFFFAOYSA-N
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Description

4-(3-methoxybenzoyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a methoxybenzoyl group, a tetrahydrofuranylmethyl group, and a pyrrole-2-carboxamide moiety.

Preparation Methods

The synthesis of 4-(3-methoxybenzoyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide typically involves multiple steps, including the formation of the pyrrole ring, the introduction of the methoxybenzoyl group, and the attachment of the tetrahydrofuranylmethyl group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

4-(3-methoxybenzoyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives with different properties.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(3-methoxybenzoyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or tool for studying specific biological processes.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 4-(3-methoxybenzoyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

4-(3-methoxybenzoyl)-N-(tetrahydro-2-furanylmethyl)-1H-pyrrole-2-carboxamide can be compared with other similar compounds, such as:

    This compound analogs: These compounds have similar structures but may differ in specific functional groups or substituents.

    Other pyrrole-2-carboxamide derivatives: These compounds share the pyrrole-2-carboxamide core but have different substituents, leading to variations in their properties and applications.

Properties

IUPAC Name

4-(3-methoxybenzoyl)-N-(oxolan-2-ylmethyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4/c1-23-14-5-2-4-12(8-14)17(21)13-9-16(19-10-13)18(22)20-11-15-6-3-7-24-15/h2,4-5,8-10,15,19H,3,6-7,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDXCXKIVHJQRFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=CNC(=C2)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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